5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
5-[(3-Chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a sulfonyl group at position 5 and a thioxo group at position 2. The 3-chlorophenyl moiety on the sulfonyl group introduces steric and electronic effects that influence its physicochemical and biological properties. While direct synthesis data for this compound are absent in the provided evidence, analogs suggest that its preparation likely involves reacting a 3-chlorophenylsulfonyl chloride derivative with a 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one precursor under reflux conditions, similar to methods described for morpholine-based derivatives .
Properties
IUPAC Name |
5-(3-chlorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S2/c11-6-2-1-3-7(4-6)18(15,16)8-5-12-10(17)13-9(8)14/h1-5H,(H2,12,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNMYYDEAQXRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CNC(=S)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Sulfonyl Intermediate: The synthesis begins with the chlorination of a phenyl sulfonyl precursor to introduce the chlorine atom at the desired position on the phenyl ring.
Cyclization to Form the Dihydropyrimidinone Core: The chlorophenyl sulfonyl intermediate is then reacted with a thiourea derivative under acidic conditions to promote cyclization, resulting in the formation of the dihydropyrimidinone core.
Thioxo Group Introduction:
Industrial Production Methods
Industrial production of 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit antimicrobial properties. For instance, derivatives of thioxo-dihydropyrimidines have been reported to show activity against various bacterial strains, suggesting potential in developing new antibiotics . The sulfonyl group in the compound enhances its interaction with microbial targets, thereby improving its efficacy.
Antiparasitic Properties
Studies have demonstrated that thieno[2,3-b]pyridine derivatives exhibit antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The structural modifications similar to those found in 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can enhance the selectivity and potency against the parasite . These findings underscore the potential of this compound class in antimalarial drug development.
Inhibition of Enzymatic Activity
The compound has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Inhibitors of DPP-IV can help regulate blood sugar levels, making this compound a candidate for further research in diabetes treatment .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine derivative | Antiparasitic | 0.199 | |
| Sulfonamide derivative | Antimicrobial | 0.150 | |
| DPP-IV inhibitor | Antidiabetic | 0.050 |
Case Study: Antiparasitic Activity
A study conducted on thieno[2,3-b]pyridine derivatives revealed that specific structural modifications significantly improved their activity against P. falciparum. The introduction of aromatic substituents was critical for enhancing potency and selectivity against the parasite's growth .
Case Study: DPP-IV Inhibition
Another investigation highlighted that compounds with similar structural features to 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibited promising DPP-IV inhibitory activity, suggesting their potential role in managing type 2 diabetes through improved glycemic control .
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Positional Isomers
- 7c (5-(4-Chlorophenyl)-7-(morpholino(2-phenylhydrazono)methyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one): The 4-chlorophenyl substituent in 7c differs from the target compound’s 3-chlorophenyl group. For example, the para-substituted chlorine in 7c may enhance planarity and π-π stacking in enzyme pockets compared to the meta-substituted analog .
Substituent Type
- 1b (2-Thioxo-6-(p-tolylamino)-2,3-dihydropyrimidin-4(1H)-one): This compound replaces the sulfonyl group with a p-tolylamino substituent. The amino group’s electron-donating nature contrasts with the sulfonyl group’s electron-withdrawing effect, influencing solubility (e.g., 1b’s m.p. 256–257°C vs. higher solubility in polar solvents for sulfonyl-containing analogs) .
- 11 (3-(3,5-Dimethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) :
The dimethoxyphenyl group introduces steric bulk and hydrogen-bonding capacity, which may enhance interactions with kinases or other enzymes compared to sulfonyl groups .
Physicochemical Properties
*Calculated based on molecular formula C₁₁H₈ClN₂O₃S₂.
Biological Activity
5-[(3-Chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 3-chlorobenzenesulfonyl isocyanate with appropriate thioxo precursors. The resulting compound can be characterized using various spectroscopic methods including NMR and FT-IR, confirming the presence of functional groups critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been extensively studied, demonstrating its potential in various therapeutic areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against a range of bacterial strains. For instance, it has been reported to have an IC50 value of 2.14 µM against specific bacterial strains, indicating potent activity compared to standard drugs .
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy as it suggests potential applications in treating neurological disorders such as Alzheimer's disease. Its IC50 values for AChE inhibition range from 0.63 µM to 6.28 µM depending on the structural modifications made .
- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may possess antiviral properties, particularly against viruses like HIV and HCV. Its mechanism appears to involve the inhibition of viral replication processes .
The mechanisms underlying the biological activities of 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are multifaceted:
- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function. This has been confirmed through binding affinity assays with bovine serum albumin (BSA), which showed strong interactions .
- Cellular Uptake : The lipophilicity introduced by the chlorophenyl sulfonyl group enhances cellular uptake, allowing for greater bioavailability and efficacy within biological systems .
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that this compound may influence oxidative stress pathways, potentially leading to apoptosis in cancer cells through ROS generation .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?
- Methodology :
- One-pot multicomponent synthesis : Utilize a modified Biginelli reaction with thiourea, 3-chlorophenylsulfonyl chloride, and β-keto esters under acidic conditions (e.g., HCl or acetic acid) at 80–100°C. Monitor reaction progress via TLC and purify via recrystallization from ethanol/water .
- Stepwise functionalization : Sulfonylate a pre-formed dihydropyrimidinone core using 3-chlorobenzenesulfonyl chloride in anhydrous DMF with a base (e.g., triethylamine) at 0–5°C to minimize side reactions. Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Adjust molar ratios of reagents, solvent polarity, and temperature to enhance yield. Use spectroscopic monitoring (e.g., in-situ IR for thiocarbonyl group formation) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm sulfonyl and thioxo group orientations. Use single-crystal diffraction (Mo-Kα radiation, 298 K) and refine with SHELXL .
- NMR/IR spectroscopy : Assign peaks using H NMR (DMSO-d6, δ 12–14 ppm for NH protons), C NMR (δ 170–180 ppm for C=S), and IR (1250–1350 cm for sulfonyl S=O stretches) .
- Mass spectrometry : Confirm molecular weight via HR-ESI-MS (e.g., [M+H] ion) with <2 ppm error .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology :
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the sulfonyl or thioxo groups .
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound’s tautomeric forms?
- Methodology :
- Compare experimental bond lengths (C=S: ~1.65 Å; C–S: ~1.75 Å) with DFT-optimized tautomers. Use Hirshfeld surface analysis to evaluate hydrogen-bonding networks influencing tautomer stability .
- Perform temperature-dependent crystallography (100–298 K) to track dynamic thione-thiol tautomerism .
Q. What experimental designs are suitable for evaluating this compound’s bioactivity (e.g., enzyme inhibition)?
- Methodology :
- In vitro assays : Use fluorescence-based enzymatic assays (e.g., against thymidylate synthase) with IC determination via nonlinear regression. Include positive controls (e.g., raltitrexed) .
- Antioxidant testing : Apply DPPH radical scavenging assays in ethanol, comparing % inhibition to ascorbic acid standards. Validate with cyclic voltammetry to correlate redox potential with activity .
Q. How can environmental fate studies be structured to assess this compound’s ecological impact?
- Methodology :
- Partitioning studies : Measure log (octanol-water) via shake-flask method and soil adsorption coefficients () using batch equilibration .
- Degradation pathways : Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 4–9 buffers) experiments. Identify metabolites via LC-QTOF-MS .
Q. How should researchers address contradictions between spectroscopic data and computational predictions?
- Methodology :
- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)). Use RMSD analysis to identify discrepancies .
- Dynamic effects : Perform MD simulations to assess solvent or temperature effects on conformational equilibria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
